molecular formula C37H46O12 B1180853 (R)-(-)-Agrimol B CAS No. 125292-98-0

(R)-(-)-Agrimol B

Cat. No.: B1180853
CAS No.: 125292-98-0
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Description

Contextualization within Natural Product Chemistry and Medicinal Research

(R)-(-)-Agrimol B belongs to a class of compounds known as acylphloroglucinols, which are characterized by a phloroglucinol (B13840) core with acyl and other substituents. Natural products have historically been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active molecules. hku.hk this compound, isolated from Agrimonia pilosa, a plant used in traditional medicine in East Asia, is a prime example of a natural product with potential therapeutic applications. wikipedia.orgmdpi.com Its complex structure and multiple chiral centers make it a challenging and intriguing target for total synthesis, a key area of natural product chemistry. hku.hknih.gov

In medicinal research, the interest in this compound stems from its wide range of biological activities. Studies have explored its potential as an anti-cancer, anti-adipogenic, and anti-parasitic agent. wikipedia.orgmedchemexpress.com The compound's mechanisms of action are multifaceted, involving the modulation of various cellular signaling pathways. wikipedia.orgnih.gov For instance, it has been shown to act as an activator of the SIRT1 protein while inhibiting other enzymes. wikipedia.org This polypharmacology, the ability to interact with multiple targets, is a characteristic feature of many natural products and offers potential advantages in treating complex diseases.

Historical Overview of Research on this compound

The journey of this compound research began with its isolation and characterization. It was first isolated from the petroleum ether extract of the root-sprouts of Agrimonia pilosa Ledeb. nih.gov The elucidation of its structure was a significant undertaking, employing a combination of physical and chemical methods, including mass spectrometry (MS), infrared (IR) spectroscopy, proton nuclear magnetic resonance (PMR), and ultraviolet (UV) spectroscopy. nih.gov The absolute configuration of the natural product was confirmed through total synthesis. nih.gov

Early research focused on its chemical properties and synthesis. sioc-journal.cn Over time, the focus has shifted towards understanding its biological activities and therapeutic potential. wikipedia.org A notable development was the improved total synthesis of Agrimol B, which facilitated further biological studies by providing a more accessible source of the compound. hku.hk Recent investigations have delved into its molecular mechanisms, identifying specific protein targets and signaling pathways through which it exerts its effects. nih.govresearchgate.net These studies have highlighted its potential in oncology, particularly in relation to its ability to impede cancer cell cycle progression and inhibit tumor growth. researchgate.netcaymanchem.com

Table 1: Key Research Milestones for this compound

Year Milestone Key Findings Reference(s)
1978 Synthesis of Agrimol B The synthesis of Agrimol B and other acylphloroglucinol derivatives was reported, confirming their structures. sioc-journal.cn
1989 Isolation and Elucidation This compound was isolated from Agrimonia pilosa and its structure was elucidated using spectroscopic methods and total synthesis. nih.gov
2016 Anti-adipogenesis Activity Research demonstrated that Agrimol B suppresses the formation of fat cells by modulating the SIRT1-PPARγ signaling pathway. wikipedia.org
2021 Cell Cycle Arrest in Cancer Cells It was discovered that Agrimol B impedes the cell cycle progression of cancer cells, causing them to enter a dormant G0 state. wikipedia.orgcaymanchem.com
2022 Inhibition of Colon Carcinoma A study revealed that Agrimol B inhibits the progression of colon carcinoma by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway. nih.govfrontiersin.org
2023 Improved Synthesis and Anticancer Mechanisms An improved total synthesis of Agrimol B was developed, and its anticancer activities and mechanisms of action were further investigated. hku.hk
2025 Identification of NQO1 as a Target NAD(P)H: quinone dehydrogenase 1 (NQO1) was identified as a molecular target of Agrimol B in hepatocellular carcinoma. researchgate.net

Table 2: Investigated Biological Activities of this compound

Biological Activity Cell Line/Model Key Findings Reference(s)
Anti-adipogenic 3T3-L1 adipocytes Inhibits adipocyte differentiation by reducing the expression of PPARγ, C/EBPα, FAS, and UCP-1. medchemexpress.comcaymanchem.com
Anticancer (Prostate and Lung) PC-3 and A549 cells Induces G0 state arrest in cancer cells, reduces protein expression of c-MYC and SKP2, and increases p27. medchemexpress.com
Anticancer (Colon) HCT116 cells Inhibits cell proliferation and migration, promotes apoptosis, and blocks mitochondrial function. nih.govfrontiersin.org
Anticancer (Hepatocellular Carcinoma) HCC cells Inhibits cell growth by targeting NQO1. researchgate.netresearchgate.net
Anti-parasitic Animal studies Demonstrates anti-parasitic effects. wikipedia.org
SIRT1 Activation 3T3-L1 adipocytes Induces the translocation and expression of SIRT1. medchemexpress.comchemicalbook.in

Properties

CAS No.

125292-98-0

Molecular Formula

C37H46O12

Origin of Product

United States

Isolation, Characterization, and Biosynthetic Pathways of R Agrimol B

Isolation from Natural Sources

The primary natural source of (R)-(-)-Agrimol B is the plant Agrimonia pilosa Ledeb., a perennial herb belonging to the Rosaceae family. researchgate.netwikipedia.org This plant has a long history of use in traditional Chinese medicine. researchgate.netrsc.org

Extraction and Purification Methodologies from Agrimonia pilosa Ledeb.

The isolation of this compound from Agrimonia pilosa Ledeb. involves a multi-step process that begins with the extraction of compounds from the plant material. The root-sprouts of the plant are a particularly rich source of this compound. nih.gov

Initial extraction is typically carried out using a non-polar solvent like petroleum ether. nih.gov This is followed by a series of chromatographic techniques to separate the complex mixture of phytochemicals. Conventional methods such as silica (B1680970) gel column chromatography have been employed. researchgate.net However, due to the presence of numerous structurally similar phloroglucinol (B13840) derivatives with low polarities, achieving high purity can be challenging with these methods alone. researchgate.netoup.com

To overcome these separation challenges, advanced techniques like counter-current chromatography (CCC) have been successfully applied. researchgate.netoup.com CCC is a liquid-liquid partition chromatographic technique that has proven effective for separating isomeric phloroglucinol derivatives from Agrimonia pilosa Ledeb. oup.com A two-step elution process using non-aqueous solvent systems in semi-preparative CCC has been a successful strategy. oup.com For instance, an initial elution with a solvent system of n-hexane-acetonitrile-dichloromethane-methanol can be used to obtain fractions enriched with phloroglucinol derivatives. oup.com A subsequent separation of these fractions using a closed-loop recycling mode with a solvent system like n-hexane-acetonitrile-dichloromethane can then yield highly pure compounds, including agrimol B. oup.com

The structure of the isolated this compound is then confirmed through various spectroscopic methods, including Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H NMR and ¹³C NMR). nih.govoup.com The absolute configuration of the molecule is determined by comparing its physical and spectroscopic data with that of synthesized standards. nih.govsioc-journal.cn

Identification of Other Phloroglucinol Derivatives and Related Compounds

Agrimonia pilosa Ledeb. is a rich source of various phloroglucinol derivatives, which are often isolated alongside this compound. nih.govrsc.orgnih.gov These compounds share a common phloroglucinol structural motif but differ in their substitutions and complexity.

Some of the notable phloroglucinol derivatives and related compounds found in Agrimonia pilosa include:

Monomeric Phloroglucinols: These are the basic building blocks. The plant contains various methyl-substituted phloroglucinol glycosides and their aglycones. rsc.orgrsc.org

Dimeric Phloroglucinols: These compounds are formed by the joining of two phloroglucinol units. Examples include Agrimophol and newly identified compounds like agrimones A-E. rsc.orgnih.gov

Trimeric Acylphloroglucinols: this compound itself is a trimeric acylphloroglucinol. hku.hk Other related compounds in this category include agrimol A, C, D, and E. sioc-journal.cn

Other Derivatives: Compounds such as pseudo-aspidin, α-kosin, and agripinols A-C have also been isolated. oup.comnih.gov

The co-occurrence of these diverse but structurally related compounds highlights a complex biosynthetic network within the plant. rsc.orgrsc.org The instability of some aglycones, which readily oxidize, further complicates the phytochemical profile of the plant. rsc.orgrsc.org

Below is an interactive table detailing some of the phloroglucinol derivatives and other compounds isolated from Agrimonia pilosa.

Compound NameClassSource
This compoundTrimeric AcylphloroglucinolAgrimonia pilosa Ledeb. nih.gov
AgrimopholDimeric PhloroglucinolAgrimonia pilosa Ledeb. rsc.orgnih.gov
Pseudo-aspidinPhloroglucinol DerivativeAgrimonia pilosa Ledeb. nih.govoup.com
α-KosinPhloroglucinol DerivativeAgrimonia pilosa Ledeb. oup.com
Agripinol APhloroglucinol DerivativeAgrimonia pilosa Ledeb. oup.comnih.gov
Agripinol BPhloroglucinol DerivativeAgrimonia pilosa Ledeb. oup.comnih.gov
Agripinol CPhloroglucinol DerivativeAgrimonia pilosa Ledeb. oup.comnih.gov
Agrimone ADimeric PhloroglucinolAgrimonia pilosa Ledeb. nih.gov
Agrimone BDimeric PhloroglucinolAgrimonia pilosa Ledeb. nih.gov
Agrimone CDimeric PhloroglucinolAgrimonia pilosa Ledeb. nih.gov
Agrimone DDimeric PhloroglucinolAgrimonia pilosa Ledeb. nih.gov
Agrimone EDimeric PhloroglucinolAgrimonia pilosa Ledeb. nih.gov
Methyl-substituted phloroglucinol glycosidesPhloroglucinol GlycosideAgrimonia pilosa Ledeb. rsc.orgrsc.org
n-NonacosaneAlkaneAgrimonia pilosa Ledeb. nih.gov
β-SitosterolSteroidAgrimonia pilosa Ledeb. nih.gov

Biosynthetic Pathways and Precursors of this compound

The biosynthesis of complex natural products like this compound involves a series of enzymatic reactions that assemble simpler precursor molecules into the final intricate structure. While the complete biosynthetic pathway of this compound has not been fully elucidated, the general principles of phloroglucinol biosynthesis provide a framework for understanding its formation.

Elucidation of Enzymatic and Metabolic Transformations

The biosynthesis of phloroglucinols is believed to follow the polyketide pathway. Phlorotannins, a related class of compounds, are synthesized via the malonate/acetate pathway, catalyzed by type III polyketide synthase (PKSIII). mdpi.com This process involves the condensation of malonyl-CoA units. mdpi.com It is plausible that the phloroglucinol core of agrimol B is formed through a similar mechanism.

The formation of the acyl side chains likely involves the incorporation of other precursors derived from primary metabolism, such as those from the phosphoenol pyruvate–oxaloacetate–pyruvate (POP) node, which gives rise to various amino acids and other building blocks. nih.gov The subsequent assembly of the monomeric units into the trimeric structure of this compound would require specific enzymatic transformations, likely involving oxidative coupling reactions. rsc.orgrsc.org

The study of metabolic pathways often involves tracing the flow of metabolites and identifying the enzymes that catalyze each step. mdpi.com In the context of this compound, this would involve identifying the specific PKSs, acyltransferases, and oxidative enzymes responsible for its synthesis. The diversity of phloroglucinol derivatives in Agrimonia pilosa suggests a network of related biosynthetic pathways with shared enzymes and precursors. rsc.orgrsc.orgnih.gov

Genetic and Molecular Basis of Biosynthesis

The enzymes responsible for the biosynthesis of natural products are encoded by specific genes, which are often organized in gene clusters. nih.gov The identification and characterization of these gene clusters are crucial for understanding and potentially engineering the biosynthesis of compounds like this compound.

In some bacteria, such as Pseudomonas fluorescens, the genes for the biosynthesis of the simple phloroglucinol, 2,4-diacetylphloroglucinol (B43620) (DAPG), are organized in the phl operon (phlA, phlB, phlC, phlD). niscpr.res.in These genes encode the enzymes necessary for the synthesis of the phloroglucinol core. niscpr.res.in While the genetic basis for phloroglucinol biosynthesis in plants like Agrimonia pilosa is expected to be more complex, the principles are similar. Identifying the homologous genes in Agrimonia pilosa would be a significant step towards understanding the biosynthesis of this compound.

Future research in this area would likely involve transcriptomic and genomic analyses of Agrimonia pilosa to identify candidate genes involved in the biosynthesis of phloroglucinols. The expression of these genes could then be correlated with the production of this compound and other related compounds.

Chemical Synthesis and Derivatization Strategies for R Agrimol B

Total Synthesis Methodologies

Total synthesis approaches for (R)-(-)-Agrimol B involve constructing the entire molecule from simpler precursors through a series of chemical reactions. These methodologies are crucial for providing access to larger quantities of the compound and for developing strategies to control its stereochemistry.

The first reported synthetic route for Agrimol B dates back to 1978, confirming its structure through chemical degradation and spectral analysis. This early synthesis centered on acylphloroglucinol derivatives, employing key reactions such as Friedel-Crafts alkylation and protective group chemistry. The process involved the functionalization of the phloroglucinol (B13840) backbone with methyl and methoxy (B1213986) groups through sequential alkylation. Butanoyl and methylbutanoyl side chains were introduced using acyl chloride intermediates under acidic conditions. Phenolic hydroxyl groups were protected with benzyl (B1604629) ethers to prevent unwanted side reactions, followed by deprotection via catalytic hydrogenation. The synthesis concluded with an intramolecular cyclization under refluxing toluene (B28343) to yield the characteristic dimeric structure.

Chemo-enzymatic Synthesis Approaches for this compound and Analogs

Chemo-enzymatic synthesis combines chemical and enzymatic transformations to leverage the selectivity and efficiency of enzymes. While specific details on chemo-enzymatic synthesis of this compound are limited in the provided context, this approach holds potential for the synthesis of complex natural products and their analogs, particularly for achieving stereocontrol and regioselectivity that can be challenging with purely chemical methods. nih.govrsc.org Enzymes, such as lipases, have been explored in related synthetic contexts for regioselective protection of hydroxyl groups, leading to improved yields. This suggests potential avenues for their application in Agrimol B synthesis or the synthesis of its analogs.

Chemical Modifications and Analog Design of this compound

Chemical modifications and the design of analogs are important strategies for exploring the structure-activity relationships of this compound and potentially developing compounds with improved properties. hku.hk

The design and synthesis of novel this compound derivatives involve modifying the core structure or side chains to create new compounds with potentially altered biological activities or physicochemical properties. Studies have reported the synthesis of Agrimol B derivatives for structure-activity relationship investigations. hku.hk These modifications can explore variations in the acyl chains, methylation patterns, or the introduction of other functional groups. The synthesis of such derivatives often utilizes similar chemical transformations as the total synthesis but applied to modified starting materials or intermediates.

Here is a table summarizing some key aspects of Agrimol B synthesis:

AspectDescription
Core StructureTrimeric acylphloroglucinol
Key Reactions (Historical)Friedel-Crafts alkylation, Protective group chemistry, Intramolecular cyclization
ChallengesStereochemical complexity (four chiral centers), Low solubility, Scale-up barriers
Improvement StrategiesFacile key intermediate generation, Microwave-assisted synthesis, Enzymatic protection (potential)
Intermediate Example1-(4,6-dihydroxy-2-methoxy-3-methylphenyl)butan-1-one
Derivatization GoalStructure-activity relationship studies, Improved properties

Evaluation of Synthetic Analogs

Research into this compound has extended to the evaluation of its synthetic analogs to understand structure-activity relationships and potentially identify compounds with enhanced or modified biological properties. Studies have investigated the cytotoxic effects of Agrimol B and related acylphloroglucinols against various cancer cell lines. For instance, Agrimol B has demonstrated selective inhibition of cancer cell proliferation at micro-molar levels across a panel of cancer cell types. hku.hk

Evaluation of synthetic analogs has provided insights into how structural modifications influence activity. While specific detailed data on the synthesis and evaluation of a wide range of synthetic analogs are not extensively available in the provided search results, some studies mention the creation and testing of a limited number of derivatives for structure-activity relationship investigations. One study noted that five derivatives of Agrimol B were obtained for such a study, examining their in vitro cytotoxicity, colony formation, cell migration, and cancer stem-like renewal ability. hku.hk

Furthermore, other naturally occurring acylphloroglucinols found in the same plant source, Agrimonia pilosa, can be considered as structural analogs and their reported activities offer comparative data. For example, agripinol A-C and two other known analogs (referred to as 91 and 94) showed cytotoxicity towards HCT-116, MDA-MB-231, and PC-3 cancer cell lines, with IC50 values that were reported to be better than the positive control fluorouracil. researchgate.net Agrimol C, another analog, has demonstrated stronger antibacterial activity but lacks documented metabolic or anticancer effects compared to Agrimol B.

Studies on Agrimol B itself provide a baseline for evaluating the activity of its synthetic analogs. Agrimol B has been shown to inhibit the growth of PC-3 prostate and A549 lung cancer cells with reported GI50 values of 29 µM and 19 µM, respectively. medchemexpress.com It also demonstrated cytotoxicity against HCT116 colon cancer cells with an IC50 value of 280 nM. frontiersin.org These findings highlight the anticancer potential of the core agrimol B structure, against which the activity of synthetic variants can be compared.

While detailed comparative data tables for a large series of synthetic analogs were not found, the available information suggests that modifications to the acylphloroglucinol scaffold can lead to variations in biological activity, including cytotoxicity against different cancer cell lines and other effects like antibacterial activity. Further comprehensive studies on a broader range of synthetic analogs are needed to fully elucidate the structure-activity relationships of this compound derivatives.

CompoundCell LineActivity MetricValueReference
This compoundPC-3GI5029 µM medchemexpress.com
This compoundA549GI5019 µM medchemexpress.com
This compoundHCT116IC50280 nM frontiersin.org
Agripinol AHCT-116CytotoxicityBetter than fluorouracil IC50 researchgate.net
Agripinol AMDA-MB-231CytotoxicityBetter than fluorouracil IC50 researchgate.net
Agripinol APC-3CytotoxicityBetter than fluorouracil IC50 researchgate.net
Agripinol BHCT-116CytotoxicityBetter than fluorouracil IC50 researchgate.net
Agripinol BMDA-MB-231CytotoxicityBetter than fluorouracil IC50 researchgate.net
Agripinol BPC-3CytotoxicityBetter than fluorouracil IC50 researchgate.net
Agripinol CHCT-116CytotoxicityBetter than fluorouracil IC50 researchgate.net
Agripinol CMDA-MB-231CytotoxicityBetter than fluorouracil IC50 researchgate.net
Agripinol CPC-3CytotoxicityBetter than fluorouracil IC50 researchgate.net
Analog 91HCT-116CytotoxicityBetter than fluorouracil IC50 researchgate.net
Analog 91MDA-MB-231CytotoxicityBetter than fluorouracil IC50 researchgate.net
Analog 91PC-3CytotoxicityBetter than fluorouracil IC50 researchgate.net
Analog 94HCT-116CytotoxicityBetter than fluorouracil IC50 researchgate.net
Analog 94MDA-MB-231CytotoxicityBetter than fluorouracil IC50 researchgate.net
Analog 94PC-3CytotoxicityBetter than fluorouracil IC50 researchgate.net
Agrimol CS. aureusAntibacterialStronger than Agrimol B*

Advanced Spectroscopic and Analytical Characterization of R Agrimol B

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like (R)-(-)-Agrimol B. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule. However, for complex structures, advanced two-dimensional (2D) NMR techniques are indispensable for unambiguous assignments.

Detailed ¹H and ¹³C NMR data for this compound, while not extensively published in readily accessible literature, would be interpreted using a combination of 2D NMR experiments:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. By revealing ¹H-¹H spin-spin coupling networks, COSY spectra help to piece together molecular fragments.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. This is a highly sensitive technique that allows for the direct assignment of a proton's chemical shift to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal correlations between protons and carbons over two to three bonds (and sometimes four). This is particularly useful for identifying connections between different molecular fragments and for assigning quaternary carbons (carbons with no attached protons).

Through the combined interpretation of these 2D NMR spectra, the complete chemical structure of this compound can be pieced together, including the connectivity of its constituent rings and substituent groups.

Table 1: Key 2D NMR Experiments for Structural Elucidation

ExperimentInformation ProvidedApplication for this compound
COSY ¹H-¹H correlations (through 2-3 bonds)Identifies proton-proton coupling networks within the molecular framework.
HSQC ¹H-¹³C correlations (through 1 bond)Directly links proton signals to their attached carbon atoms.
HMBC ¹H-¹³C correlations (through 2-4 bonds)Establishes long-range connectivity between protons and carbons, crucial for connecting molecular fragments and identifying quaternary carbons.

High-Resolution Mass Spectrometry for Molecular Identification and Metabolite Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for identifying its metabolites. For this compound, HRMS provides an exact mass measurement, which can be used to calculate its molecular formula.

A liquid chromatography-mass spectrometry (LC-MS) method has been developed for the determination of agrimol B in rat plasma. In this method, selected ion monitoring was used to detect the m/z transition of 681.3 for Agrimol B. nih.gov High-resolution tandem mass spectrometry (MS/MS) experiments would provide detailed information about the fragmentation pattern of the molecule. By analyzing the masses of the fragment ions, the structural components of this compound can be confirmed, and the sites of fragmentation can be identified.

Furthermore, LC-HRMS is instrumental in metabolite analysis. After administration of this compound, biological samples can be analyzed to detect and identify its metabolites. A study on the in vivo metabolism of Agrimonia pilosa constituents, which includes Agrimol B, revealed that major metabolic pathways include methylation, dihydroxylation, demethylation, hydrolysis, sulfation, and glucuronidation. nih.gov By comparing the HRMS and MS/MS spectra of the parent compound with those of its potential metabolites, the structural changes that occur during metabolism can be elucidated.

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of chiral molecules like this compound. These techniques measure the differential absorption of left and right circularly polarized light.

The absolute configuration of a chiral molecule can be determined by comparing the experimentally measured CD or VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the R or S configuration). nih.govmdpi.com A good correlation between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. While specific CD or VCD spectra for this compound are not widely published, this technique remains the gold standard for determining the three-dimensional arrangement of atoms in chiral natural products.

Chromatographic Separation and Purity Assessment Techniques

Chromatographic techniques are fundamental for the isolation, purification, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for these purposes.

For the separation and quantification of Agrimol B, a liquid chromatography method has been developed using a Zorbax CN column with an isocratic elution of acetonitrile (B52724) and water. nih.gov The purity of a sample of this compound can be assessed using HPLC coupled with a UV detector (HPLC-UV). By analyzing the chromatogram, the presence of any impurities can be detected, and the purity can be quantified by measuring the relative peak areas.

Given that Agrimol B is a chiral molecule, enantioselective HPLC methods are necessary to separate the (R)-(-) and (S)-(+) enantiomers and to determine the enantiomeric purity of a sample. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.govphenomenex.comyoutube.commdpi.com

Table 2: Chromatographic Techniques for this compound

TechniqueApplicationKey Parameters
HPLC-UV Purity assessment and quantificationColumn type, mobile phase composition, flow rate, UV detection wavelength.
Enantioselective HPLC Separation of enantiomers and determination of enantiomeric purityChiral stationary phase, mobile phase composition, temperature.
LC-MS Quantification in biological matrices and metabolite analysisColumn type, mobile phase, mass spectrometer settings (e.g., m/z transition). nih.gov

Integration of Multi-Omics Data for Comprehensive Characterization

A comprehensive understanding of a natural product like this compound can be achieved through the integration of multiple "omics" datasets, including metabolomics and proteomics. This multi-omics approach provides a holistic view of the compound's biological context and effects.

Metabolomic studies of Agrimonia pilosa, the plant source of Agrimol B, can reveal the biosynthetic pathway of the compound and identify other related metabolites. nih.gov By analyzing the metabolome of the plant under different conditions, researchers can gain insights into the regulation of Agrimol B production.

Proteomic studies can identify the protein targets of this compound and elucidate its mechanism of action. By treating cells or organisms with the compound and analyzing the subsequent changes in the proteome, proteins that are upregulated or downregulated in response to the compound can be identified. This information is crucial for understanding the pharmacological effects of this compound.

The integration of metabolomic and proteomic data, often facilitated by bioinformatics tools, can provide a more complete picture of the biological role and activity of this compound than either dataset alone. nih.govrsc.orgfrontiersin.org

Pharmacological Investigations of R Agrimol B in Preclinical Models

Anti-adipogenic Activity Research

Investigations into the anti-obesity potential of (R)-(-)-Agrimol B have centered on its ability to interfere with the processes of adipocyte formation and lipid storage.

Inhibition of Adipocyte Differentiation in Cellular Models

In cellular studies, this compound has demonstrated a significant capacity to inhibit the differentiation of preadipocytes into mature adipocytes. Research utilizing the 3T3-L1 cell line, a standard model for studying adipogenesis, found that this compound dramatically inhibited adipocyte differentiation. nih.gov This inhibitory effect was dose-dependent, with a calculated half-maximal inhibitory concentration (IC50) value of 3.35 ± 0.32 μM. nih.gov The mechanism underlying this effect involves the modulation of the SIRT1-PPARγ signaling pathway. nih.gov Specifically, this compound was shown to reduce the expression of key pro-adipogenic transcription factors, including Peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). nih.gov

Modulation of Lipid Accumulation in Cellular Models

Consistent with its effects on adipocyte differentiation, this compound has been shown to block adipogenesis at an early stage, consequently modulating the accumulation of lipids within cells. nih.gov By inhibiting the expression of proteins crucial for fat metabolism and storage, such as Fatty Acid Synthase (FAS), Uncoupling protein 1 (UCP-1), and Apolipoprotein E (apoE), the compound effectively reduces the formation of lipid droplets in 3T3-L1 cells. nih.gov This suggests a potential role for this compound in preventing the cellular changes associated with fat accumulation. nih.gov

Table 1: Anti-adipogenic Activity of this compound

Cell Line Activity Key Findings
3T3-L1 Inhibition of Adipocyte Differentiation Dramatically inhibited differentiation with an IC50 of 3.35 ± 0.32 μM. nih.gov
3T3-L1 Reduction of Lipid Accumulation Blocked adipogenesis by reducing the expression of PPARγ, C/EBPα, FAS, UCP-1, and apoE. nih.gov

Anti-Cancer Activity Research

A significant body of preclinical research has explored the anti-cancer properties of this compound, revealing its ability to affect cancer cell viability, proliferation, and metastatic potential across various cancer types.

Cytotoxicity and Antiproliferative Effects in Diverse Cancer Cell Lines (e.g., hepatocellular carcinoma, colon carcinoma, prostate cancer, lung cancer)

This compound has demonstrated potent cytotoxic and antiproliferative effects against a range of cancer cell lines in vitro.

Colon Carcinoma: In studies using the HCT116 human colon cancer cell line, this compound significantly inhibited cell proliferation in a concentration-dependent manner. nih.govfrontiersin.org The half-maximal growth inhibitory concentration (IC50) was determined to be 280 nM. nih.govfrontiersin.org The mechanism of action in these cells is linked to the impairment of mitochondrial function. nih.govfrontiersin.orgnih.gov

Prostate and Lung Cancer: The compound efficiently inhibits the proliferation of prostate cancer (PC-3) and lung cancer (A549) cells. researchgate.netmq.edu.au Its antiproliferative activity in these cell lines is associated with its ability to impede cell cycle progression, specifically by inducing G0 phase arrest. researchgate.netmq.edu.aunih.gov This cell cycle arrest is achieved by modulating the expression of key regulatory proteins, including the downregulation of c-MYC and S-phase kinase-associated protein 2 (SKP2), and the promotion of p27 expression. researchgate.netmq.edu.au

Hepatocellular Carcinoma: Research has also confirmed the anti-hepatocellular carcinoma (HCC) activity of this compound, demonstrating its ability to inhibit the growth of HCC cells. researchgate.net

Table 2: Antiproliferative Effects of this compound on Cancer Cell Lines

Cancer Type Cell Line(s) Key Effects and Mechanisms
Colon Carcinoma HCT116 Inhibited proliferation (IC50 = 280 nM) by impairing mitochondrial function. nih.govfrontiersin.org
Prostate Cancer PC-3 Inhibited proliferation by inducing G0 cell cycle arrest. researchgate.netmq.edu.au Modulated c-MYC, SKP2, and p27 expression. researchgate.netmq.edu.au
Lung Cancer A549 Inhibited proliferation by inducing G0 cell cycle arrest. researchgate.netmq.edu.au Modulated c-MYC, SKP2, and p27 expression. researchgate.netmq.edu.au
Hepatocellular Carcinoma Not specified Confirmed to inhibit the growth of HCC cells. researchgate.net

Inhibition of Cancer Cell Migration and Invasion in Preclinical Models

Beyond its effects on proliferation, this compound has been shown to inhibit the migratory capabilities of cancer cells, a critical step in tumor metastasis. In vitro wound-healing assays demonstrated that the compound significantly prevented the migration of HCT116 colon cancer cells in a dose-dependent manner. nih.gov This suggests that this compound can suppress key processes involved in cancer cell motility. nih.govfrontiersin.orgnih.gov Studies have also proposed investigating its effect on A549 lung cancer cell migration using a Boyden chamber assay, indicating its potential to inhibit invasion in other cancer types as well. deanfrancispress.com

Preclinical Efficacy in Xenograft Models of Cancer

The anti-tumor activity of this compound observed in vitro has been validated in in vivo animal models.

Colon Cancer: The in vivo antitumor effect of the compound was confirmed using a subcutaneous tumor xenograft mouse model with HCT116 cells, demonstrating its potential as a therapeutic candidate for colorectal cancer. nih.govfrontiersin.orgnih.gov

Prostate Cancer: Oral administration of this compound was found to reduce the growth of prostate cancer cell xenografts in mice. researchgate.netnih.govmq.edu.au In a xenograft model using PC-3 cells, the compound significantly suppressed tumor growth. mq.edu.au

These xenograft studies provide crucial preclinical evidence supporting the efficacy of this compound in inhibiting tumor progression in a living system. nih.govresearchgate.net

Synergistic Effects of this compound with Chemotherapeutic Agents in Preclinical Settings

Research in preclinical models has demonstrated that this compound, often referred to as Agrimol B, can exhibit synergistic effects when combined with conventional chemotherapeutic agents. A notable example is its interaction with cisplatin (B142131), a widely used platinum-based drug. In a tumor-bearing mouse model, the co-administration of Agrimol B with cisplatin resulted in a more potent inhibition of tumor growth compared to cisplatin treatment alone. nih.govsciengine.com

Beyond enhancing antitumor activity, Agrimol B has also been shown to mitigate the toxic side effects of chemotherapy. Cisplatin is known to cause severe acute kidney injury (AKI), a dose-limiting toxicity. Studies have revealed that Agrimol B can protect against cisplatin-induced AKI. sciengine.comnih.gov This protective effect is linked to its ability to counteract oxidative stress, a key factor in cisplatin-induced renal damage. nih.govnih.gov By alleviating this toxicity, Agrimol B may allow for more effective cancer treatment without compromising the chemotherapeutic efficacy of cisplatin. sciengine.com

The combination of Agrimol B and cisplatin has been shown to synergistically suppress tumor growth in a 4T1 xenotransplantation mouse model. nih.gov

Table 1: Synergistic Effects of this compound with Cisplatin

Model System Chemotherapeutic Agent Observed Synergistic Effect Reference
4T1 Xenograft Mouse Model Cisplatin Enhanced inhibition of tumor growth nih.gov

Anti-bacterial Activity Research

Efficacy against Plant Pathogens

While this compound itself has not been extensively studied against specific plant pathogens, research into the essential oil of Agrimonia pilosa, the plant from which Agrimol B is derived, provides insight into its potential. The essential oil of A. pilosa has demonstrated a broad spectrum of antibacterial activity, which includes efficacy against plant pathogenic bacteria. researchgate.nete-journals.in

One study identified that the essential oil was active against Ralstonia solanacearum, a bacterium responsible for causing bacterial wilt in a wide range of plants. researchgate.nete-journals.in The oil also showed inhibitory effects against Xanthomonas phaseoli and X. campestris, which are known to cause diseases in beans and other cruciferous plants, respectively. e-journals.in These findings suggest that components within A. pilosa, potentially including this compound, could serve as natural agents for managing infectious diseases in plants. e-journals.in

Table 2: Efficacy of Agrimonia pilosa Essential Oil Against Plant Pathogens

Plant Pathogen Type of Pathogen Efficacy Reference
Ralstonia solanacearum Bacterium Significant antibacterial activity (MIC 175 µL/mL) researchgate.nete-journals.in
Xanthomonas phaseoli Bacterium Moderate antibacterial activity e-journals.in

Spectrum of Activity against Microorganisms

Research indicates that extracts and essential oils from Agrimonia pilosa possess broad-spectrum antibacterial properties, showing activity against both Gram-positive and Gram-negative bacteria. researchgate.nete-journals.in While studies focusing specifically on the antibacterial spectrum of isolated this compound are limited, the activity of the source plant's extracts suggests its potential contribution to these effects.

The essential oil of A. pilosa has been tested against several human pathogenic bacteria. It showed notable activity against Klebsiella pneumoniae and Pseudomonas aeruginosa. researchgate.nete-journals.in It also demonstrated moderate effects against Salmonella typhimurium, Escherichia coli, and Bacillus subtilis. e-journals.in The general trend observed in studies of polyphenols is that Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, are often more sensitive than Gram-negative bacteria. frontiersin.orgnih.gov Phenolic compounds are known to exert their antimicrobial effects by disrupting microbial membranes and inactivating key enzymes and proteins. nih.gov

Anti-parasitic Activity Research

The plant Agrimonia pilosa, which contains this compound, has a history of use in traditional medicine for treating parasitic infections. nih.gov Specifically, it has been employed to address trichomoniasis, a common non-viral sexually transmitted disease caused by the protozoan parasite Trichomonas vaginalis. nih.govnih.gov

Modern pharmacological reviews confirm the traditional use of A. pilosa for conditions such as trichomoniasis and vaginitis. nih.gov The "National Compendium of Chinese Herbal Medicine" documents the external use of a concentrate from the whole plant to treat Trichomonas vaginalis infections. nih.gov While direct preclinical studies on isolated this compound for anti-parasitic activity are not extensively detailed in recent literature, the established ethnobotanical use and documented efficacy of the source plant provide a strong basis for its potential role in this area. nih.gov The active compounds responsible for this activity are believed to be the various secondary metabolites present in the plant, including flavonoids and phloroglucinol (B13840) derivatives like Agrimol B. nih.gov

Anti-oxidative Stress Research

Modulation of Oxidative Stress Markers in Cellular and Animal Models

This compound has demonstrated significant capabilities in modulating oxidative stress in both cellular and animal models. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. mdpi.com

In a mouse model of cisplatin-induced kidney injury, Agrimol B effectively mitigated oxidative stress. nih.govnih.gov Treatment with Agrimol B led to a significant reduction in the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation. nih.govnih.gov Concurrently, it reversed the depletion of crucial endogenous antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH). nih.govnih.gov

The mechanism behind this antioxidant effect involves the activation of the Sirtuin 1 (Sirt1)/Nrf2 signaling pathway. nih.gov Nrf2 is a critical transcription factor that regulates the expression of antioxidant proteins, such as heme oxygenase 1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1), which help maintain cellular redox homeostasis. nih.gov By upregulating this pathway, Agrimol B enhances the cell's intrinsic defense against oxidative damage. nih.govsciengine.com

Table 3: Modulation of Oxidative Stress Markers by this compound

Model System Oxidative Stress Marker Effect of this compound Mechanism of Action Reference
Mouse Model (Cisplatin-induced AKI) Malondialdehyde (MDA) Decreased Activation of Sirt1/Nrf2 pathway nih.govnih.gov
Mouse Model (Cisplatin-induced AKI) Superoxide Dismutase (SOD) Increased Activation of Sirt1/Nrf2 pathway nih.govnih.gov
Mouse Model (Cisplatin-induced AKI) Catalase (CAT) Increased Activation of Sirt1/Nrf2 pathway nih.govnih.gov
Mouse Model (Cisplatin-induced AKI) Glutathione (GSH) Increased Activation of Sirt1/Nrf2 pathway nih.govnih.gov

Table of Compounds

Compound Name
This compound
Cisplatin
Malondialdehyde (MDA)
Superoxide Dismutase (SOD)
Catalase (CAT)
Glutathione (GSH)
Sirtuin 1 (Sirt1)
Heme Oxygenase 1 (HO-1)

Renoprotective Effects in Preclinical Kidney Injury Models

This compound has demonstrated significant renoprotective effects in preclinical models of acute kidney injury (AKI). mdpi.com Research utilizing a cisplatin-induced AKI mouse model has shown that Agrimol B can effectively mitigate kidney damage. mdpi.comresearchgate.net Cisplatin is a widely used chemotherapy agent, but its clinical application is often limited by its nephrotoxicity. mdpi.com

In these studies, the administration of Agrimol B to mice with cisplatin-induced AKI led to a marked improvement in kidney function. mdpi.com This was evidenced by a significant reduction in key serum biomarkers of renal injury, namely blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) (Scr). mdpi.comresearchgate.net Histological examination of the kidney tissues corroborated these findings, revealing that Agrimol B treatment improved abnormalities and alleviated the destruction of tubular structures typically caused by cisplatin. mdpi.com

The protective mechanism of Agrimol B is linked to its ability to counteract oxidative stress, a critical factor in the pathogenesis of cisplatin-induced AKI. mdpi.comresearchgate.net The compound was found to decrease the levels of malondialdehyde (MDA), a marker of lipid peroxidation, while simultaneously increasing the levels of crucial antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) in kidney tissue. researchgate.net Further investigation into the molecular mechanism suggests that these effects are mediated through the activation of the Sirtuin 1 (Sirt1)/Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. mdpi.comresearchgate.net Inhibition of Sirt1 was shown to abolish the renoprotective and antioxidant effects of Agrimol B, confirming the pathway's critical role. mdpi.com

Table 1: Effects of this compound on Kidney Function and Oxidative Stress Markers in a Cisplatin-Induced AKI Model
BiomarkerEffect Observed with this compound TreatmentReference
Blood Urea Nitrogen (BUN)Significantly Reduced mdpi.comresearchgate.net
Serum Creatinine (Scr)Significantly Reduced mdpi.comresearchgate.net
Malondialdehyde (MDA)Significantly Reduced researchgate.net
Superoxide Dismutase (SOD)Significantly Increased researchgate.net
Catalase (CAT)Significantly Increased researchgate.net
Glutathione (GSH)Significantly Increased researchgate.net

Anti-inflammatory Activity Research

The anti-inflammatory potential of this compound is primarily inferred from studies on Agrimonia pilosa Ledeb., the plant from which it is derived. mq.edu.auresearchgate.net Agrimonia pilosa has a history of use in traditional medicine and its extracts have been reported to possess medicinal effects, including anti-inflammatory properties. mdpi.comresearchgate.net Agrimol B is considered a main active ingredient of the plant and is believed to contribute significantly to its pharmacological activities. mq.edu.au

Preclinical research on Agrimonia pilosa extracts has demonstrated anti-inflammatory activity in various in vitro models, such as in lipopolysaccharide-stimulated RAW 264.7 macrophage cells. researchgate.net These studies suggest that the extract can modulate inflammatory pathways. However, detailed investigations focusing specifically on the molecular mechanisms of purified this compound in inflammation are less extensively documented. While the compound's role in pathways like Sirt1/Nrf2, which has known connections to inflammatory regulation, has been established in other contexts, direct evidence detailing its effects on key inflammatory mediators such as specific cytokines (e.g., TNF-α, IL-6), prostaglandins, or the NF-κB signaling pathway is limited in the available scientific literature. mdpi.commq.edu.au Therefore, while Agrimol B is a promising candidate for anti-inflammatory action based on its origin, further research is required to fully characterize its specific effects and mechanisms. mq.edu.auresearchgate.net

Senolytic Activity Research

This compound has emerged as a compound of interest in the field of geroscience for its potential senolytic activity—the ability to selectively induce death in senescent cells. mdpi.com Senescent cells are cells that have entered a state of irreversible growth arrest and are known to accumulate with age and contribute to various age-related pathologies through the secretion of a pro-inflammatory cocktail of factors known as the Senescence-Associated Secretory Phenotype (SASP). mdpi.com

In vitro studies have demonstrated that this compound can selectively induce apoptosis, or programmed cell death, in senescent cells. mdpi.com Research using a doxorubicin-induced senescence model in WI-38 human lung fibroblasts showed that Agrimol B was effective in eliminating these senescent cells. mdpi.com

The proposed mechanism for this senolytic action may involve the modulation of mitochondrial function. mdpi.com Interestingly, while Agrimol B has been shown to enhance mitochondrial function in some contexts through the Sirtuin/Nrf2 pathway, it has also been reported to induce apoptosis in cancer cells by inhibiting mitochondrial function via its interaction with PGC-1α. mdpi.com This suggests that Agrimol B may have differential effects on mitochondria depending on the cellular context, potentially targeting the impaired mitochondrial function characteristic of senescent cells to trigger apoptosis. mdpi.com

Preclinical research in aged mice has provided in vivo evidence for the senolytic effects of treatments containing this compound. mdpi.com Administration of Agrimonia pilosa extract (APE), for which Agrimol B is a key active phloroglucinol, has been shown to reduce the burden of senescent cells in aged animals. mdpi.com

These studies observed a reduction in several key markers of senescence in various tissues. mdpi.com Specifically, a decrease in the expression of p16 (also known as p16INK4a), a critical cell cycle inhibitor and widely used biomarker for senescence, was noted. mdpi.com Furthermore, the treatment led to a reduction in SASP factors, which are key mediators of the detrimental effects of senescent cells. mdpi.com In the context of immunosenescence, the age-related decline in immune function, APE administration in aged mice resulted in a reduction of CD8+ T cells expressing high levels of Senescence-Associated β-galactosidase (SA-βGal), another hallmark of senescent cells. mdpi.com

Table 2: Effects of this compound-Containing Extract on Senescence Markers in Preclinical Models
Senescence MarkerModel SystemEffect ObservedReference
p16INK4aAged MiceReduced Expression mdpi.com
SASP FactorsAged MiceReduced Levels mdpi.com
High SA-βGal CD8+ T CellsAged MiceReduced Population mdpi.com

Molecular Mechanisms and Cellular Signaling Pathways of R Agrimol B

Modulation of Sirtuin 1 (SIRT1) Pathway

SIRT1, a member of the sirtuin family of NAD+-dependent deacetylases, plays crucial roles in various cellular processes, including metabolism, stress resistance, and aging. biomedicineonline.orggenecards.org (R)-(-)-Agrimol B has been identified as an activator of SIRT1. wikipedia.orgmedchemexpress.comnih.govmedchemexpress.com

Activation and Nuclear Translocation of SIRT1

Research indicates that this compound can induce the activation of SIRT1. wikipedia.orgmedchemexpress.comnih.govmedchemexpress.com Furthermore, studies have shown that this compound promotes the translocation of SIRT1 from the cytoplasm to the nucleus. caymanchem.commedchemexpress.comnih.gov This nuclear translocation is significant as many of SIRT1's key substrates and functions are located within the nucleus, suggesting that this compound enhances SIRT1 activity at its site of action. genecards.org For instance, treatment with 10 µM of this compound significantly increased the nuclear positive rate of SIRT1 in 3T3-L1 adipocytes. medchemexpress.com

Table 1: Effect of this compound on SIRT1 in 3T3-L1 Adipocytes

Treatment ConcentrationSIRT1 Nuclear TranslocationSIRT1 Expression
10 µMSignificantly increasedMarkedly increased
3 µMNot specifiedEffect vanished

*Data derived from research findings. medchemexpress.com

Crosstalk with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Signaling

PPARγ is a nuclear receptor that plays a central role in adipogenesis and lipid metabolism. conicet.gov.arjppres.com Studies have demonstrated a complex interplay between SIRT1 and PPARγ signaling pathways. This compound has been shown to influence PPARγ expression. caymanchem.commedchemexpress.comnih.gov Specifically, this compound treatment has been reported to reduce the expression of PPARγ in 3T3-L1 adipocytes. caymanchem.commedchemexpress.comnih.gov This modulation of PPARγ by this compound, alongside its activation of SIRT1, suggests a coordinated effect on metabolic pathways. caymanchem.commedchemexpress.comnih.gov

Regulation of Cell Cycle Progression

This compound has been observed to impact the cell cycle, particularly in cancer cells. researchgate.netnih.govresearchgate.net This effect is considered a key mechanism contributing to its potential anticancer activities. researchgate.netnih.govresearchgate.net

Induction of G0 Phase Arrest in Cancer Cells

Several studies have indicated that this compound can induce cell cycle arrest at the G0 phase in various cancer cell lines, including prostate and lung cancer cells. researchgate.netnih.govresearchgate.net The G0 phase is a quiescent state where cells are not actively dividing. researchgate.netnih.gov Trapping cancer cells in this phase can inhibit their proliferation. researchgate.netnih.govresearchgate.netarchivesofmedicalscience.com Research using flow cytometry analysis has shown an increase in the percentage of cancer cells in the G0 phase following treatment with this compound. nih.gov

Influence on Key Cell Cycle Regulators (e.g., c-MYC, SKP2, p27)

The induction of G0 phase arrest by this compound is associated with its influence on key proteins that regulate cell cycle progression. medchemexpress.comresearchgate.netnih.govmedchemexpress.comfrontiersin.orgnih.gov Specifically, studies have shown that this compound treatment leads to a decrease in the expression of c-MYC and SKP2, while increasing the expression of p27 in cancer cells. medchemexpress.comresearchgate.netnih.govmedchemexpress.comnih.gov c-MYC is an oncogene that promotes cell proliferation, and SKP2 is a component of an E3 ubiquitin ligase complex that targets p27 for degradation. frontiersin.orgnih.gov p27 is a cyclin-dependent kinase inhibitor that prevents cell cycle progression. frontiersin.orgnih.gov By downregulating c-MYC and SKP2 and upregulating p27, this compound appears to disrupt the machinery that drives cell cycle progression, thereby favoring G0 arrest. medchemexpress.comresearchgate.netnih.govmedchemexpress.comnih.gov

Table 2: Effect of this compound on Cell Cycle Regulators in Cancer Cells

Cell Linec-MYC ExpressionSKP2 Expressionp27 Expression
PC-3 (prostate cancer)DecreasedDecreasedIncreased
A549 (lung cancer)DecreasedDecreasedIncreased

*Data compiled from research findings. medchemexpress.comresearchgate.netnih.govmedchemexpress.com

Impact on Mitochondrial Function and Biogenesis

Mitochondria are essential organelles involved in energy production and cellular apoptosis. researchgate.netnih.govnih.gov this compound has been shown to affect mitochondrial function and biogenesis, particularly in the context of its anticancer effects. researchgate.netnih.govnih.govresearchgate.net Research suggests that this compound can inhibit colon carcinoma progression by blocking mitochondrial function. researchgate.netnih.gov This involves the modulation of the PGC-1α/NRF1/TFAM signaling pathway, which plays a critical role in mitochondrial biogenesis. researchgate.netnih.govnih.gov this compound has been found to impair mitochondrial biogenesis and suppress the expression of NRF1 and TFAM, downstream targets of PGC-1α. researchgate.netnih.govnih.gov Molecular docking studies have indicated a high likelihood of this compound interacting with PGC-1α. researchgate.netnih.govnih.gov This disruption of mitochondrial biogenesis, coupled with the promotion of reactive oxygen species (ROS) production and mitochondrial oxidative stress, contributes to inhibited proliferation and migration of cancer cells and induces apoptosis. researchgate.netnih.govnih.gov

Disruption of Mitochondrial Activity and Membrane Potential in Cancer Cells

This compound has been shown to inhibit mitochondrial activity and decrease mitochondrial membrane potential in human colon cancer HCT116 cells researchgate.netnih.govfrontiersin.orgnih.gov. This disruption is considered a key factor in its anticancer effects researchgate.netnih.govfrontiersin.orgnih.gov. The decrease in mitochondrial membrane potential indicates an increase in cell apoptosis nih.gov. Confocal fluorescence imaging studies using MitoTracker Red CMXRos staining have been employed to assess the effect of Agrimol B on mitochondrial function researchgate.net.

Modulation of PGC-1α/NRF1/TFAM Signaling Pathway

A significant mechanism identified for this compound involves its interaction with the PGC-1α/NRF1/TFAM signaling pathway researchgate.netnih.govfrontiersin.org. This pathway is crucial for mitochondrial biogenesis and has been implicated in promoting colorectal tumorigenesis researchgate.netnih.govfrontiersin.org. Molecular docking studies suggest a high likelihood of Agrimol B interacting with PGC-1α researchgate.netnih.govfrontiersin.org. Treatment with Agrimol B has been shown to suppress the expression of PGC-1α, NRF1, and TFAM in a concentration-dependent manner in HCT116 cells frontiersin.org. This modulation leads to impaired mitochondrial biogenesis and contributes to the induction of tumor cell apoptosis researchgate.netnih.govfrontiersin.org. Knockdown of PGC-1α has demonstrated that Agrimol B's effect on NRF1 and TFAM protein levels is dependent on PGC-1α, indicating that Agrimol B-induced PGC-1α receptor inactivation promotes apoptosis in colon cancer cells frontiersin.org.

Role of Reactive Oxygen Species (ROS) in this compound-Induced Effects

This compound has been observed to promote the production of reactive oxygen species (ROS) and mitochondrial oxidative stress in cancer cells researchgate.netnih.govnih.govnih.gov. Intracellular ROS accumulation can induce oxidative stress, leading to mitochondrial dysfunction and apoptosis nih.gov. Studies using the DCFDA-ROS fluorescent assay have measured intracellular ROS levels following Agrimol B treatment nih.gov. The increase in ROS is linked to the compound's ability to induce mitochondrial dysfunction and promote apoptosis researchgate.netnih.govnih.govnih.gov. While moderate levels of ROS can support tumor growth, toxic levels induced by agents like Agrimol B can trigger oxidative stress and induce apoptosis through various signaling pathways nih.govmdpi.com.

Induction of Apoptosis Pathways

This compound has been shown to induce apoptosis in cancer cells researchgate.netnih.govnih.gov. Apoptosis is a programmed cell death process critical for controlling tumor development mdpi.com.

Regulation of Pro-apoptotic (e.g., Bax, Caspase-3) and Anti-apoptotic (e.g., Bcl-2) Proteins

A key aspect of this compound's mechanism of action is its effect on the balance between pro-apoptotic and anti-apoptotic proteins researchgate.netnih.govfrontiersin.org. Research indicates that Agrimol B treatment increases the expression of pro-apoptotic proteins such as Bax and Caspase-3, while simultaneously suppressing the expression of the anti-apoptotic protein Bcl-2 researchgate.netnih.govfrontiersin.orgnih.gov. This shift in the Bax/Bcl-2 ratio favors the induction of apoptosis mdpi.comdovepress.com. Caspase-3 is a crucial mediator and executioner of apoptosis, involved in the caspase cascade that leads to cell death mdpi.commdpi.comresearchgate.net. The Bcl-2 family of proteins, including Bax and Bcl-2, are central regulators of the intrinsic mitochondrial apoptosis pathway mdpi.commdpi.comfrontiersin.org.

Here is a representative table summarizing the observed effects of this compound on apoptosis-related proteins:

ProteinEffect of this compound Treatment
BaxIncreased expression
Caspase-3Increased expression
Bcl-2Decreased expression

Note: Data compiled from research findings on cancer cells treated with this compound. researchgate.netnih.govfrontiersin.orgnih.gov

Target Identification and Validation

Identifying the specific molecular targets of this compound is crucial for understanding its precise mechanisms and potential therapeutic applications.

NAD(P)H: Quinone Dehydrogenase 1 (NQO1) as a Molecular Target

NAD(P)H: Quinone Dehydrogenase 1 (NQO1) has been identified as a promising molecular target of Agrimol B, particularly in hepatocellular carcinoma (HCC) cells dntb.gov.uapublish.csiro.au. Bioinformatics analysis and network pharmacology strategies initially suggested NQO1 as a potential target dntb.gov.uapublish.csiro.au. Molecular docking analysis further supported the likelihood of interaction between Agrimol B and NQO1 dntb.gov.uapublish.csiro.au. Experimental validation through cellular thermal shift assays has corroborated the interaction between Agrimol B and NQO1 dntb.gov.uapublish.csiro.au. Studies have shown that Agrimol B inhibits the growth of HCC cells by decreasing NQO1 activity dntb.gov.uapublish.csiro.au. NQO1 is a flavoenzyme involved in the two-electron reduction of quinones and has roles in antioxidant defense and stabilizing certain proteins, including PGC-1α mdpi.comdrugbank.com. Its elevated expression in many cancers makes it an attractive target for therapeutic strategies mdpi.com.

Other Identified Molecular Targets (e.g., AKT1, SRC)

While the primary focus of some studies has been on targets like NQO1, research suggests that this compound may interact with other molecular targets, including AKT1 and SRC. AKT1 is a key protein in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and involved in cell proliferation, survival, and metabolism. plos.orgiiarjournals.orgnanobioletters.com Inhibition of AKT1 activity has been identified as a therapeutic strategy in various cancers. nanobioletters.com SRC is a proto-oncogene tyrosine-protein kinase involved in cell growth, differentiation, migration, and survival. Further research is needed to fully elucidate the nature and significance of this compound's interactions with AKT1 and SRC.

Network Pharmacology and Bioinformatics Approaches for Target Discovery

Network pharmacology and bioinformatics approaches have been employed to gain a comprehensive understanding of this compound's mechanisms of action and to identify potential targets. These methods integrate systems biology and computational biology to analyze the complex interactions between multi-component compounds and multiple targets. medwinpublishers.com Bioinformatics analysis suggests that the activity of agrimol B may be related to cellular responses to chemical and oxidative stress, folate biosynthesis, the complement and coagulation cascade, and the FoxO signaling pathway. researchgate.netresearchgate.netpublish.csiro.au Network pharmacology analysis has identified core targets, with NAD(P)H: quinone dehydrogenase 1 (NQO1) being highlighted as a promising target based on molecular docking studies. researchgate.netresearchgate.netpublish.csiro.au This interaction between this compound and NQO1 has been supported by experimental validation. researchgate.netresearchgate.netpublish.csiro.au

Modulation of Gene Expression and Protein Regulation

This compound has been shown to modulate gene expression and protein regulation, contributing to its biological effects.

Proteomic Profiling of this compound-Treated Cells

Proteomic profiling studies of cells treated with this compound can provide insights into the changes in protein abundance and modification induced by the compound. While specific detailed findings from proteomic studies on this compound were not extensively detailed in the search results, such studies are crucial for understanding the downstream effects of its molecular interactions and the cellular pathways affected.

Effect on Specific Gene Transcription Factors and Enzymes (e.g., FAS, UCP-1, apoE, SOD2, HO-1)

This compound has been reported to influence the expression or activity of specific gene transcription factors and enzymes. For instance, it has been shown to modulate SIRT1-PPAR gamma signaling, which is involved in adipogenesis. wikipedia.org While direct interactions with FAS (Fatty Acid Synthase), UCP-1 (Uncoupling Protein 1), apoE (Apolipoprotein E), SOD2 (Superoxide Dismutase 2), and HO-1 (Heme Oxygenase-1) were not explicitly detailed for this compound in the search results, these molecules are involved in pathways potentially relevant to the reported activities of agrimol B, such as metabolism, oxidative stress response, and lipid transport. For example, SOD2 and HO-1 are known antioxidant enzymes. nih.govresearchgate.netsci-hub.se UCP1 is involved in thermogenesis and energy balance. researchgate.netlipidmaps.orguniprot.orgnih.gov ApoE is a lipid transporter with roles in neurological and cardiovascular health. researchgate.netbiorxiv.orgmdpi.comfigshare.com Further research is needed to clarify the direct effects of this compound on these specific targets.

Other Mechanistic Insights

Beyond direct molecular interactions and gene regulation, other mechanisms contribute to this compound's effects.

Inhibition of Matrix Metalloproteinases (MMP-2, MMP-9) Activity

This compound has been shown to inhibit the activity of matrix metalloproteinases, specifically MMP-2 and MMP-9. citeab.comciteab.comnih.govciteab.comuni.lunih.govfigshare.comresearchgate.netguidetopharmacology.orgresearchgate.net MMPs are enzymes involved in the degradation of the extracellular matrix and are implicated in various physiological and pathological processes, including tissue remodeling, wound healing, and disease progression such as cancer invasion and metastasis. Inhibition of MMP activity can therefore have significant therapeutic implications.

Endoplasmic Reticulum (ER) Stress Induction

The endoplasmic reticulum (ER) is a vital organelle responsible for protein folding, modification, and transport, as well as calcium homeostasis and lipid synthesis. Disruptions to ER function, caused by various factors such as the accumulation of misfolded proteins, calcium imbalance, or oxidative stress, lead to a state known as ER stress. frontiersin.orgmdpi.comnih.govresearchgate.netfrontiersin.org Cells respond to ER stress by activating the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. frontiersin.orgnih.govresearchgate.netfrontiersin.orgmdpi.com The UPR involves three main transmembrane sensors: Protein Kinase RNA-like ER Kinase (PERK), Inositol-Requiring Enzyme 1 (IRE1), and Activating Transcription Factor 6 (ATF6). frontiersin.orgmdpi.comnih.govmdpi.comfortunejournals.commdpi.com Activation of these sensors triggers downstream signaling pathways that can lead to either adaptation and survival or, if the stress is prolonged and unresolvable, apoptosis. frontiersin.orgnih.govresearchgate.netfrontiersin.orgmdpi.com

While this compound is a natural product found in Agrimonia pilosa and has demonstrated various biological activities, including anti-cancer effects and modulation of certain signaling pathways, detailed research specifically elucidating the molecular mechanisms by which this compound directly induces ER stress and the precise cellular signaling pathways involved is not extensively documented in the currently available search results. researchgate.netsciengine.com

Some research indicates that this compound can increase the generation of reactive oxygen species (ROS). mdpi.com Oxidative stress, characterized by an imbalance between ROS production and antioxidant defense, is a known inducer of ER stress. frontiersin.orgmdpi.com Furthermore, studies on this compound have explored its effects on mitochondrial function, promoting mitochondrial ROS accumulation and leading to mitochondrial oxidative stress. researchgate.netresearchgate.net Mitochondrial dysfunction and increased mitochondrial ROS are also recognized triggers of ER stress. researchgate.netmdpi.com

Although these findings suggest a potential indirect link between this compound and ER stress through the induction of oxidative and mitochondrial stress, specific data demonstrating the direct activation of key ER stress markers (such as GRP78/BiP, phosphorylated PERK, phosphorylated IRE1α, ATF4, or CHOP) or the detailed modulation of the UPR pathways (PERK, IRE1, ATF6 branches) specifically by this compound treatment were not found in the provided search results. frontiersin.orgmdpi.comnih.govmdpi.comfortunejournals.commdpi.comresearchgate.net Research on other compounds has shown that mitochondrial dysfunction and ROS can consequently induce ER stress and activate UPR pathways like the IRE1α signaling cascade, upregulating markers such as BiP, IRE1α, phosphorylated IRE1α, CHOP, and DR5. researchgate.net However, similar direct evidence for this compound's action on these specific ER stress pathways is not available in the analyzed literature.

Therefore, while the known effects of this compound on inducing oxidative stress and mitochondrial dysfunction suggest a plausible mechanism by which it could indirectly lead to ER stress, the specific, detailed molecular mechanisms and cellular signaling pathways directly activated by this compound in the context of ER stress induction require further dedicated investigation. Consequently, detailed research findings and data tables specifically focusing on the direct ER stress induction by this compound cannot be provided based on the current search results.

Preclinical Pharmacokinetic and Pharmacodynamic Characterization of R Agrimol B

Absorption Profiles in Animal Models

Preclinical pharmacokinetic evaluations of (R)-(-)-Agrimol B in Sprague Dawley rats following oral administration have indicated limited absorption. Studies employing a sensitive and accurate liquid chromatography-mass spectrometry (LC-MS) method for the determination of Agrimol B in rat plasma revealed that the absolute bioavailability of the compound was in the range of 16.4–18.0% after oral dosing. medchemexpress.com The time to reach peak plasma concentration (Tmax) was reported to be between 2.0 and 2.5 hours in these rat studies. nih.gov

ParameterValue (Rat, Oral Administration)Source
Absolute Bioavailability16.4–18.0% medchemexpress.com
Tmax2.0–2.5 hours nih.gov

Distribution Characteristics in Animal Models

Detailed information regarding the distribution characteristics of this compound in animal models is limited based on the available search results. While preclinical pharmacokinetic studies often include assessment of tissue distribution, specific data on the concentrations of Agrimol B in various tissues or its volume of distribution in animal models were not found in the provided literature.

Metabolism and Biotransformation Pathways in Animal Models

Research into the metabolism and biotransformation pathways of this compound in animal models is not extensively detailed in the provided information. Some studies suggest that compounds like aspidin (B1208479) and desaspidin (B93345) may be likely metabolites of agrimol derivatives, based on their isolation from related plant sources. nih.gov However, the specific metabolic fate and the enzymes involved in the biotransformation of this compound within animal systems have not been clearly elucidated in the retrieved literature.

Elimination Kinetics in Animal Models

Studies in Sprague Dawley rats have provided some data on the elimination kinetics of this compound. The half-life of elimination (t1/2) for the compound in rats was reported to range from 1.7 to 4 hours. nih.gov Further comprehensive data on the routes and extent of excretion (e.g., via urine, feces, or bile) for this compound in animal models were not specifically detailed in the search results.

Pharmacodynamic Markers in Preclinical Efficacy Studies

Preclinical studies in animal models have identified several pharmacodynamic markers associated with the biological activities of this compound. In the context of anti-obesity effects, Agrimol B has been shown to suppress adipogenesis through the modulation of the SIRT1-PPAR gamma signal pathway. wikipedia.orgcdutcm.edu.cn This involves inducing the cytoplasm-to-nucleus translocation of SIRT1 and reducing the expression of key factors in adipocyte differentiation, including PPARγ, C/EBPα, FAS, UCP-1, and apoE, in cellular models which are often predictive of in vivo effects. cdutcm.edu.cn

Regarding its anti-cancer potential, studies in animal models, such as subcutaneous tumor xenograft mouse models, have demonstrated that this compound inhibits tumor progression. scribd.comuni.lu This effect is mediated, in part, by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway. scribd.comuni.lu Agrimol B has also been shown to influence cell cycle progression, arresting prostate and lung cancer cells at the G0 phase by affecting the expression of regulators like c-MYC, SKP2, and p27. Furthermore, Agrimol B has been observed to increase the generation of reactive oxygen species (ROS) in cancer cells, a factor implicated in inducing apoptosis.

In studies related to immunosenescence in aged mice, an extract containing agrimols, including Agrimol B, suggested a potential to alleviate markers of immunosenescence, such as reducing senescence-associated β-galactosidase (SA-βGal) in CD8+ T cells and influencing the balance between naive and memory CD8+ T cell populations. Additionally, Agrimol B has been linked to the activation of the Sirtuin/Nrf2 pathway, which could contribute to enhanced mitochondrial function, although it may exert opposing effects on mitochondria in tumor cells by binding to PGC-1α. Animal studies also indicate potential anti-parasitic effects, although specific pharmacodynamic markers for this activity were not detailed. wikipedia.org

Advanced Analytical and Bioanalytical Methodologies for R Agrimol B Research

Quantitative Analysis in Biological Matrices (e.g., cell lysates, animal tissues)

Accurate quantification of (R)-(-)-Agrimol B in biological matrices is fundamental to understanding its pharmacokinetics and pharmacodynamics. Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique well-suited for the bioanalysis of this compound in matrices such as plasma, urine, and feces. researchgate.net For more complex samples like cell lysates and animal tissues, ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), particularly with a triple quadrupole system (QqQ), offers enhanced resolution and sensitivity for precise quantification. mdpi.com

An information-dependent acquisition method with multiple filters can be employed to screen for this compound and its potential metabolites within these intricate biological environments. researchgate.netthieme-connect.com The sample preparation for such analyses typically involves protein precipitation or liquid-liquid extraction to remove interfering substances from the matrix, ensuring the accuracy and reliability of the quantitative results.

Table 1: Methodologies for Quantitative Analysis of this compound in Biological Matrices

TechniqueMatrix ExamplesKey Advantages
LC-MSPlasma, Urine, FecesHigh sensitivity and selectivity.
UHPLC-MS/MS (QqQ)Cell Lysates, Animal TissuesEnhanced resolution, high sensitivity, and specificity for complex matrices.
Information-Dependent AcquisitionPlasma, Urine, FecesScreening for parent compound and metabolites.

Chromatographic Techniques for Separation and Detection (e.g., HPLC-DAD-ESI-MS/MS)

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and purification of this compound from complex mixtures, such as plant extracts and biological samples. When coupled with a photodiode array detector (DAD), HPLC allows for the preliminary identification and quantification of the compound based on its UV-Vis absorption spectrum. mjcce.org.mkresearchgate.netnih.gov

For more definitive structural elucidation and sensitive detection, interfacing HPLC with an electrospray ionization tandem mass spectrometer (ESI-MS/MS) is the method of choice. mjcce.org.mkresearchgate.netnih.govphcogres.commdpi.com This powerful combination provides information on the molecular weight and fragmentation pattern of this compound, enabling its unambiguous identification even at low concentrations within a complex sample matrix. mjcce.org.mkphcogres.com The separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of acidified water and an organic solvent like acetonitrile (B52724) or methanol. mjcce.org.mkphcogres.commdpi.com

Table 2: Chromatographic Techniques for this compound Analysis

TechniqueDetector(s)Information Obtained
HPLCDADSeparation, Quantification, Preliminary Identification (UV-Vis Spectrum)
HPLCESI-MS/MSSeparation, Definitive Identification (Molecular Weight and Fragmentation), High-Sensitivity Detection

Spectroscopic Methods for In Situ Monitoring of this compound Interactions

Spectroscopic techniques offer the potential for real-time, in situ monitoring of the interactions between this compound and its biological targets. researchgate.netmdpi.combirmingham.ac.uk Techniques such as UV-Vis spectroscopy can be used to observe changes in the electronic environment of a target molecule upon binding of this compound. mdpi.com Infrared (IR) and Raman spectroscopy can provide insights into structural changes in both the compound and its binding partner by monitoring vibrational modes of specific chemical bonds. researchgate.netmdpi.combirmingham.ac.uk

While direct application of these in situ methods to this compound is an emerging area of research, they hold promise for elucidating the dynamics of its molecular interactions. For instance, these techniques could be integrated into microfluidic systems to monitor enzymatic reactions or cellular processes in the presence of the compound in real-time. researchgate.netmdpi.com

Cellular Assays for Biological Activity Quantification

A variety of cell-based assays are indispensable for quantifying the biological effects of this compound. These assays provide crucial data on its impact on cell health, proliferation, and death.

To assess the impact of this compound on cell viability and proliferation, colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays are commonly employed. creative-biogene.comapexbt.com Both assays rely on the principle that viable, metabolically active cells can reduce a tetrazolium salt to a colored formazan product. creative-biogene.comabcam.comdojindo.com

In the MTT assay, the yellow tetrazolium salt is reduced to a purple formazan, which is then solubilized for spectrophotometric quantification. creative-biogene.com The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced to a water-soluble orange formazan dye, simplifying the procedure. apexbt.comabcam.comdojindo.com The amount of formazan produced is directly proportional to the number of living cells, allowing for the determination of the cytotoxic or cytostatic effects of this compound. dojindo.comnih.gov

Table 3: Comparison of MTT and CCK-8 Assays

FeatureMTT AssayCCK-8 Assay
PrincipleReduction of MTT to purple formazan by mitochondrial dehydrogenases.Reduction of WST-8 to orange formazan by cellular dehydrogenases.
Formazan SolubilityInsoluble (requires solubilization step).Soluble in culture medium.
ProcedureMulti-step.Simpler, mix-and-read format.
SensitivityGood.Generally higher than MTT.
ThroughputLower.Higher.

Flow cytometry is a powerful technique used to analyze the effects of this compound on apoptosis and the cell cycle. nih.govresearchgate.netnih.gov To differentiate between viable, apoptotic, and necrotic cells, a dual staining method with Annexin V-FITC and propidium iodide (PI) is frequently used. nih.govbosterbio.com In the early stages of apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. bosterbio.com Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and binds to these exposed PS residues, identifying early apoptotic cells. nih.govbosterbio.com PI is a fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised. nih.gov This allows for the differentiation of cell populations:

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative. bosterbio.com

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. bosterbio.com

For cell cycle analysis, cells are stained with a DNA-binding dye such as PI or Hoechst 33342, and the DNA content is measured by flow cytometry. nih.gov This allows for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Studies have indicated that this compound can impede the cell cycle progression of cancer cells, leading to an arrest in the G0 phase. nih.gov

The mitochondrion is a key organelle in the regulation of cell death pathways, and its function can be assessed to understand the mechanisms of this compound's action.

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and can be measured using the fluorescent probe JC-1. nih.govnih.gov In healthy cells with a high ΔΨm, JC-1 forms aggregates within the mitochondria that emit red fluorescence. nih.gov In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. nih.gov A decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization, a hallmark of early apoptosis.

The production of reactive oxygen species (ROS) is another important aspect of mitochondrial function and cellular stress. researchgate.netunife.itmdpi.com Various fluorescent probes, such as DCFH-DA and MitoSOX Red, can be used to measure intracellular and mitochondrial ROS levels, respectively, often analyzed by flow cytometry or fluorescence microscopy. unife.it An increase in ROS production following treatment with this compound could suggest the induction of oxidative stress as part of its mechanism of action.

Table 4: Assays for Mitochondrial Function

AssayParameter MeasuredPrinciple
JC-1 StainingMitochondrial Membrane Potential (ΔΨm)A ratiometric dye that shifts from red fluorescence (high ΔΨm) to green fluorescence (low ΔΨm).
ROS ProductionIntracellular/Mitochondrial Reactive Oxygen SpeciesFluorescent probes that become oxidized in the presence of ROS, leading to an increase in fluorescence.

Protein Expression Analysis (e.g., Western Blotting, Immunoblotting, Immunofluorescence)

Protein expression analysis is fundamental to understanding the molecular mechanisms through which this compound exerts its biological effects. Techniques such as Western Blotting, Immunoblotting, and Immunofluorescence are pivotal in quantifying the changes in protein levels within cells and tissues following treatment with the compound. nih.govresearchgate.net These methods provide crucial insights into the signaling pathways modulated by this compound.

Western Blotting , also known as immunoblotting, is a widely used technique to detect and quantify specific proteins in a sample. nih.govnih.gov Research has employed this method to investigate the anticancer mechanisms of this compound. In a study on human colon cancer HCT116 cells, Western blotting was used to measure the expression levels of key proteins involved in mitochondrial biogenesis and apoptosis. nih.gov The results revealed that this compound treatment suppressed the expression of peroxisome proliferator-activated receptor-γ coactivator 1α (PGC-1α), nuclear respiratory factor 1 (NRF1), and mitochondrial transcription factor A (TFAM). nih.gov Concurrently, the compound was shown to modulate apoptotic proteins, increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov

Immunoblotting and Immunofluorescence have also been utilized to elucidate the effects of this compound on cell cycle regulation in prostate and lung cancer cells. nih.gov These analyses demonstrated that the compound's ability to impede cell cycle progression is associated with its influence on key regulatory proteins such as c-MYC, SKP2, and the cyclin-dependent kinase inhibitor p27. nih.gov Immunofluorescence, in particular, allows for the visualization of the subcellular localization of these proteins, providing spatial context to the expression changes observed via immunoblotting. nih.govresearchgate.net

The findings from these protein expression analyses are summarized in the table below.

TechniqueCell LineTarget ProteinsObserved Effect of this compoundReference
Western BlottingHuman colon cancer (HCT116)PGC-1αDecreased expression nih.gov
Western BlottingHuman colon cancer (HCT116)NRF1Decreased expression nih.gov
Western BlottingHuman colon cancer (HCT116)TFAMDecreased expression nih.gov
Western BlottingHuman colon cancer (HCT116)BaxIncreased expression nih.gov
Western BlottingHuman colon cancer (HCT116)Bcl-2Decreased expression nih.gov
ImmunoblottingProstate and Lung Cancer Cellsc-MYC, SKP2, p27Modulated expression levels nih.gov
ImmunofluorescenceProstate and Lung Cancer Cellsc-MYC, SKP2, p27Modulated protein localization/expression nih.gov

These studies collectively highlight the utility of protein expression analysis in identifying the molecular targets and dissecting the pathways, such as the PGC-1α/NRF1/TFAM signaling pathway, through which this compound mediates its anticancer effects. nih.gov

Enzyme Activity Assays (e.g., Gelatin Zymography)

Enzyme activity assays are essential for determining the functional consequences of changes in protein expression. Gelatin zymography is a specialized technique used to detect the proteolytic activity of gelatinases, primarily matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9). nih.govabcam.comspringernature.com These enzymes are crucial in the degradation of the extracellular matrix and are implicated in processes like tumor invasion, metastasis, and inflammation. mdpi.commdpi.comresearchgate.net

The gelatin zymography technique involves polyacrylamide gel electrophoresis where gelatin, a substrate for MMPs, is co-polymerized in the gel. nih.gov Samples are loaded under non-reducing conditions to preserve the enzymatic activity. nih.gov After electrophoresis, the gel is incubated in a buffer that allows the enzymes to digest the gelatin. Subsequent staining with a dye like Coomassie Blue reveals areas of digestion as clear bands against a dark blue background, indicating the presence and activity of gelatinases. abcam.comresearchgate.net This method is sensitive and can distinguish between the latent (pro-enzyme) and active forms of MMPs based on their molecular weight. nih.govspringernature.com

While direct studies using gelatin zymography to assess the effect of this compound on MMP activity are not extensively documented in the available literature, the compound is known to modulate signaling pathways that regulate MMP expression, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govresearchgate.netmedscape.comresearchgate.net The expression of both MMP-2 and MMP-9 is known to be transcriptionally regulated by these pathways. mdpi.comnih.govnih.gov Therefore, investigating the impact of this compound on the enzymatic activity of MMP-2 and MMP-9 through gelatin zymography represents a logical and important area for future research to fully understand its anti-inflammatory and anti-metastatic potential.

Molecular Modeling and Docking Studies for Target Interaction Prediction

Molecular modeling and docking are powerful computational tools used to predict and analyze the interaction between a small molecule, such as this compound, and its macromolecular target, typically a protein. nih.govresearchgate.net These in silico methods provide valuable insights into the binding affinity, orientation, and specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) at the binding site, guiding further experimental validation. biointerfaceresearch.comrjptonline.org

Several studies have utilized molecular docking to explore the potential molecular targets of this compound. In one study, docking was used to predict the interaction between this compound and PGC-1α, a key regulator of mitochondrial biogenesis. The results indicated a high likelihood of interaction, which was subsequently supported by experimental data showing that the compound inhibited the PGC-1α/NRF1/TFAM signaling pathway in colon cancer cells. nih.gov

Another research effort employed an unbiased thermal proteome profiling method to identify potential protein targets of this compound, followed by molecular docking to validate these findings. hku.hk This approach identified Heat shock protein 60 (HSP60), citrate synthase (CS), and transaldolase (TALDO1) as direct binding partners. The docking studies demonstrated favorable binding interactions, which were consistent with further experimental validation through protein intrinsic fluorescence quenching experiments. hku.hk

These computational predictions are critical for understanding how this compound interacts with key cellular proteins to exert its anticancer effects, such as inducing mitochondrial dysfunction and apoptosis. nih.govhku.hk The table below summarizes the key findings from molecular docking studies involving this compound.

Predicted Protein TargetBiological RoleDocking Study OutcomeReference
PGC-1αTranscriptional coactivator, regulates mitochondrial biogenesisPredicted high likelihood of interaction, supporting its role as a potential target in colon cancer. nih.gov
HSP60Mitochondrial chaperone proteinValidated as a direct binding target, suggesting a mechanism for inducing protein misfolding and cellular stress. hku.hk
Citrate Synthase (CS)Key enzyme in the citric acid cycleConfirmed as a direct binding target, consistent with observed reductions in ATP production. hku.hk
Transaldolase (TALDO1)Enzyme in the pentose phosphate pathwayIdentified as a direct binding target, explaining the observed reduction in NADPH and biosynthetic precursors. hku.hk

These studies underscore the importance of integrating computational approaches like molecular docking with experimental methodologies to accelerate the identification and validation of therapeutic targets for natural compounds like this compound.

Future Directions and Research Perspectives for R Agrimol B

Exploration of Additional Therapeutic Potentials in Preclinical Research

Future preclinical research should aim to broaden the therapeutic scope of (R)-(-)-Agrimol B beyond its current focus. Given that Agrimonia pilosa has traditional uses for its anti-inflammatory and antioxidant effects, future investigations could explore the potential of this compound in models of inflammatory diseases, neurodegenerative disorders, and metabolic conditions where mitochondrial dysfunction and oxidative stress are key pathological features. nih.gov

Table 1: Summary of Preclinical Anticancer Research on this compound
Cancer TypeModelKey FindingsMechanism of ActionReference
Colon CarcinomaHuman HCT116 cells, Subcutaneous tumor xenograft mouse modelInhibited proliferation and migration; induced apoptosis and mitochondrial oxidative stress.Blocks mitochondrial function via the PGC-1α/NRF1/TFAM signaling pathway. nih.govfrontiersin.orgnih.gov
Prostate and Lung CancerPC-3 (prostate) and A549 (lung) cells, Prostate cancer cell xenograft in miceImpeded cell cycle progression; reduced tumor growth in vivo.Induces G0 state arrest by affecting c-MYC, SKP2, and p27 regulators. mq.edu.aumq.edu.au
General CancerPanel of cancer cells, Mouse xenograft modelsSelectively inhibited cancer cell proliferation; inhibited tumorsphere formation in cancer-stem-like cells.Induces ER stress and mitochondrial dysfunction; acts as a mitochondrial uncoupler. hku.hk

Development of Advanced Delivery Systems for Enhanced Bioavailability in Preclinical Models

A significant hurdle for many natural compounds, including polyphenols like this compound, is their limited bioavailability due to factors such as poor solubility, instability, and rapid metabolism. To translate the promising in vitro and in vivo findings into more robust preclinical outcomes, the development of advanced drug delivery systems (DDS) is essential. nih.gov

Future research should focus on formulating this compound into various nanocarriers, which can protect the molecule from degradation, improve its solubility, and enable targeted delivery. windbergslab.de Potential systems for investigation in preclinical models include:

Liposomes: These lipid-based vesicles can encapsulate this compound, potentially reducing systemic toxicity and targeting tumor tissues through the enhanced permeability and retention (EPR) effect. fastercapital.com

Polymeric Nanoparticles: Using biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) can allow for the sustained release of this compound, maintaining therapeutic concentrations over a longer period. fastercapital.comnih.gov

Hydrogels: Injectable hydrogels could be used for local, sustained delivery of this compound directly to a tumor site, which could be particularly relevant for solid tumors. nih.govnih.gov

The evaluation of these advanced formulations in preclinical models would involve assessing their pharmacokinetic profiles, biodistribution, and ultimately, their therapeutic efficacy compared to the free compound.

Integration with Systems Biology and Artificial Intelligence for Drug Discovery

The complexity of biological systems requires sophisticated tools to fully understand the mechanism of action of therapeutic compounds. nih.gov Systems biology, which integrates large-scale 'omics' data (genomics, proteomics, metabolomics), can provide a holistic view of the cellular response to this compound. nih.govpharmaceuticalintelligence.com Early research has already utilized quantitative proteomic analysis to identify that this compound induces ER stress and mitochondrial dysfunction. hku.hk

Future directions should expand on this by:

Integrating Multi-Omics Data: Combining transcriptomic, proteomic, and metabolomic data from cells treated with this compound can create comprehensive network models of its effects, potentially revealing novel targets and pathways. nih.gov

Utilizing Artificial Intelligence (AI) and Machine Learning: AI algorithms can analyze complex biological data to predict new therapeutic uses for this compound (drug repositioning), identify potential biomarkers for patient stratification, and optimize treatment strategies. frontiersin.org

Computational Modeling: Molecular docking, which has already been used to predict the interaction between this compound and PGC-1α, can be employed more broadly to screen for other potential protein targets, guiding further experimental validation. nih.govfrontiersin.org

These computational and systems-level approaches will accelerate the drug discovery process, enabling a more rational design of preclinical experiments and a deeper understanding of the compound's polypharmacological effects. pharmaceuticalintelligence.comfrontiersin.org

Investigation of Synergistic Combinations with Other Therapeutic Agents in Preclinical Settings

Future research should investigate the combination of this compound with:

Conventional Chemotherapeutic Drugs: Combining this compound with DNA-damaging agents (e.g., cisplatin) or antimitotic drugs could create powerful synergistic effects. For instance, by arresting cells in a quiescent state, this compound might sensitize them to certain types of chemotherapy. mdpi.com

Targeted Therapies: Exploring combinations with inhibitors of key oncogenic pathways (e.g., PARP inhibitors, kinase inhibitors) could reveal synthetic lethal interactions.

Immunotherapies: Investigating whether this compound can modulate the tumor microenvironment or enhance the efficacy of immune checkpoint inhibitors could open new avenues for its use.

Preclinical evaluation of these combinations would involve in vitro cytotoxicity assays to determine synergy (e.g., using the Chou-Talalay method) followed by in vivo studies in relevant animal models to confirm the enhanced therapeutic effect. nih.gov

Further Elucidation of Stereochemical Effects on Biological Activity

The stereochemistry of a molecule is a critical determinant of its biological activity, influencing everything from receptor binding to metabolic stability. nih.govmdpi.com this compound has multiple chiral centers, but current research has focused exclusively on the naturally occurring enantiomer. It is plausible that other stereoisomers may exhibit different, reduced, or even opposing biological effects. nih.gov

A crucial future research direction is to perform a systematic evaluation of the role of stereochemistry in the activity of Agrimol B. This would involve:

Total Synthesis of Stereoisomers: The first step would be the chemical synthesis of the other possible stereoisomers of Agrimol B.

Comparative Biological Evaluation: Each isomer should be tested in parallel with this compound in key preclinical assays. This would include comparing their cytotoxicity against cancer cell lines, their ability to induce mitochondrial dysfunction, and their effect on cell cycle progression.

Pharmacokinetic and Mechanistic Studies: Differences in activity between isomers could be further investigated by comparing their cellular uptake, metabolic stability, and binding affinity to identified targets like PGC-1α. mdpi.comnih.gov

This line of inquiry is fundamental to establishing a clear structure-activity relationship (SAR) and confirming that the potent biological effects observed are unique to the (R)-(-) configuration. Such knowledge is vital for any future drug development efforts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.